molecular formula C7H16O3 B3420866 2-Propanol, 1-(2-methoxy-1-methylethoxy)- CAS No. 20324-32-7

2-Propanol, 1-(2-methoxy-1-methylethoxy)-

Cat. No.: B3420866
CAS No.: 20324-32-7
M. Wt: 148.20 g/mol
InChI Key: WGYZMNBUZFHYRX-UHFFFAOYSA-N
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Description

2-Propanol, 1-(2-methoxy-1-methylethoxy)-, also known as dipropylene glycol methyl ether, is an organic compound with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.2001 g/mol . This compound is a glycol ether, which is a class of solvents known for their excellent solubility properties and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol, 1-(2-methoxy-1-methylethoxy)- is typically synthesized through a series of chemical reactions. One common method involves the reaction of 2-methyl-1,3-propanediol with methanol. The reaction is carried out under specific conditions to remove water and obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- often involves the use of catalysts such as ZnMgAl (zinc-magnesium-aluminum) to facilitate the reaction between propylene oxide and methanol . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(2-methoxy-1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

    Reduction: Involves the addition of hydrogen to the compound, often using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Propanol, 1-(2-methoxy-1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other compounds, enhancing their reactivity and bioavailability. Its glycol ether structure allows it to penetrate cell membranes, making it effective in various applications .

Comparison with Similar Compounds

2-Propanol, 1-(2-methoxy-1-methylethoxy)- can be compared with other glycol ethers such as:

Uniqueness

The unique combination of low volatility, excellent solubility, and ability to penetrate cell membranes makes 2-Propanol, 1-(2-methoxy-1-methylethoxy)- particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(8)4-10-7(2)5-9-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZMNBUZFHYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027809
Record name 1-[(1-Methoxypropan-2-yl)oxy]propan-2-ol
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20324-32-7, 34590-94-8
Record name 1-(2-Methoxy-1-methylethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20324-32-7
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Record name 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
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Record name Dipropylene glycol monomethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
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Record name 1-[(1-Methoxypropan-2-yl)oxy]propan-2-ol
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Record name (2-methoxymethylethoxy)propanol
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Record name 1-(2-methoxy-1-methylethoxy)propan-2-ol
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Record name PPG-2 METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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